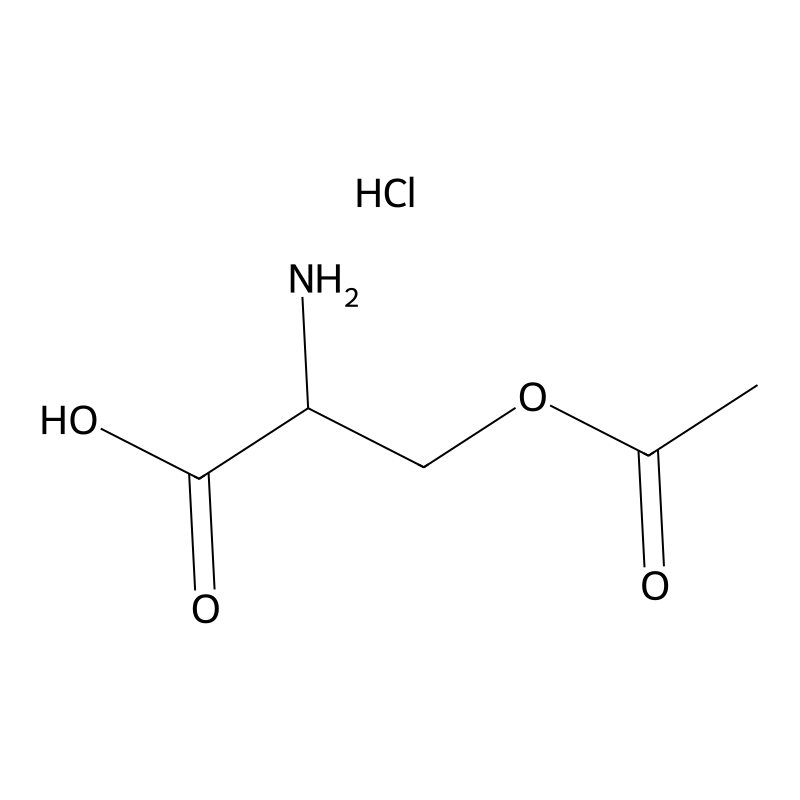

O-Acetyl-L-serine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry: Cysteine Biosynthesis

Summary of the Application: O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis .

Methods of Application or Experimental Procedures: The compound is typically used in a laboratory setting. It is soluble in ethanol, which makes it easy to incorporate into various experimental setups . The specific procedures and technical parameters would depend on the exact nature of the experiment being conducted.

O-Acetyl-L-serine hydrochloride is a chemical compound with the molecular formula C₅H₉NO₄·HCl and a CAS number of 66638-22-0. It is an acetylated derivative of the amino acid L-serine, where an acetyl group is attached to the hydroxyl group of the serine side chain. This compound plays a significant role as an intermediate in the biosynthesis of cysteine, particularly in bacterial systems, and is also involved in various metabolic pathways in higher plants .

O-Acetyl-L-serine hydrochloride is classified as an endogenous metabolite and is primarily used for research purposes in biochemistry and molecular biology . As a hydrochloride salt, it enhances the solubility of the compound in aqueous solutions, making it suitable for laboratory applications.

In addition to its role in cysteine synthesis, O-Acetyl-L-serine can undergo hydrolysis under certain conditions to regenerate L-serine and acetic acid. This reaction is significant in metabolic pathways where L-serine is required as a precursor for other biomolecules.

The synthesis of O-Acetyl-L-serine hydrochloride can be achieved through various methods:

- Acetylation of L-serine: The most common method involves treating L-serine with acetic anhydride or acetyl chloride in an appropriate solvent. This reaction results in the formation of O-acetyl-L-serine, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid.

- Enzymatic Synthesis: Enzymatic methods using specific acetyltransferases can also be employed to acetylate L-serine selectively. This approach may offer higher specificity and milder reaction conditions compared to chemical methods.

- Biosynthetic Pathways: In microbial systems, O-acetyl-L-serine can be synthesized from L-serine through enzymatic reactions involving specific transferases that introduce the acetyl group.

O-Acetyl-L-serine hydrochloride has several applications in scientific research:

- Biochemical Research: It is widely used as a substrate in studies focused on amino acid metabolism, particularly those investigating cysteine biosynthesis.

- Plant Biology: The compound serves as a substrate for enzymes involved in synthesizing beta-substituted alanines and cysteine synthase in higher plants .

- Pharmaceutical Research: Due to its role as an intermediate in amino acid metabolism, it may have potential implications in drug development targeting metabolic pathways.

Interaction studies involving O-Acetyl-L-serine hydrochloride primarily focus on its enzymatic interactions with cysteine synthase and other related enzymes. These studies help elucidate the mechanisms of amino acid biosynthesis and the regulation of metabolic pathways involving sulfur-containing compounds. Additionally, research into its interactions with other metabolites could provide insights into broader metabolic networks within organisms.

Several compounds share structural or functional similarities with O-Acetyl-L-serine hydrochloride. Below are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| L-Serine | Precursor to cysteine; non-acetylated form | Essential amino acid; directly involved in protein synthesis |

| Cysteine | Sulfur-containing amino acid | Direct product of O-acetyl-L-serine; plays key roles in antioxidant defense |

| Acetylserine | Acetylated form of serine without hydrochloride | Similar structure but lacks the chloride component |

| Beta-Alanine | Non-proteinogenic amino acid | Involved in energy metabolism; structurally similar but functionally distinct |

O-Acetyl-L-serine hydrochloride's uniqueness lies in its specific role as a precursor for cysteine biosynthesis and its structural distinction from both serine and cysteine due to the presence of the acetyl group and hydrochloride salt form. This makes it particularly valuable for studying metabolic pathways involving sulfur-containing compounds.

Molecular Structure and Nomenclature

O-Acetyl-L-serine hydrochloride的分子式为C5H10ClNO4,分子量为183.59 g/mol。其化学名称为(2S)-3-acetyloxy-2-aminopropanoic acid hydrochloride,结构上是L-丝氨酸的羟基侧链被乙酰化形成的酯,同时以盐酸盐形式存在。该分子包含一个α-氨基酸骨架,侧链上的羟基被乙酰基取代,形成O-乙酰酯,盐酸盐形式则增加了其稳定性和溶解性。

Physical and Chemical Properties

O-Acetyl-L-serine hydrochloride呈白色至类白色固体。其物理性质如下表所示:

| 性质 | 数值及描述 |

|---|---|

| 熔点 | 151.5-151.8 °C |

| 沸点(预测) | 297.7 ± 35.0 °C |

| 密度(预测) | 1.299 ± 0.06 g/cm³ |

| pKa(预测) | 1.98 ± 0.10 |

| 外观 | 白色至类白色固体 |

| 储存条件 | 2-8°C冷藏,密封避潮 |

| 溶解性 | 在水、稀酸性溶液中微溶,甲醇中极微溶 |

此外,O-Acetyl-L-serine hydrochloride在乙醇中几乎透明可溶,其盐酸盐形式的存在有助于提高水溶性和稳定性。

Synthesis and Preparation Methodologies

O-Acetyl-L-serine hydrochloride通常通过L-丝氨酸的羟基乙酰化反应制备,乙酰基通过酰基转移酶或化学乙酰化试剂引入侧链羟基。具体方法包括:

该化合物的制备强调纯度控制,常用高效液相色谱法(HPLC)检测纯度可达99.82%。

Analytical Detection and Quantification Methods

O-Acetyl-L-serine hydrochloride的检测和定量主要依赖以下分析技术:

- 高效液相色谱法(HPLC):用于纯度检测和含量测定,能准确分离O-乙酰-L-丝氨酸及其杂质。

- 核磁共振氢谱(1H NMR):用于结构确认,谱图与理论结构高度一致,纯度≥97%。

- 质谱分析:确认分子量及结构,支持分子式和盐酸盐形式的存在。

- 红外光谱(IR):检测官能团特征峰,确认酯键和氨基酸骨架。

- 熔点测定:作为纯度和物理性质的辅助指标。

这些方法结合使用,确保产品的结构准确性和高纯度。

Structural Comparison with Related Amino Acid Derivatives

O-Acetyl-L-serine hydrochloride与其他氨基酸衍生物相比,具有独特的结构特征:

| 化合物名称 | 结构特征 | 主要区别与O-Acetyl-L-serine hydrochloride |

|---|---|---|

| L-丝氨酸 | 侧链含羟基 | 无乙酰化,羟基自由 |

| O-乙酰-L-丝氨酸 | 侧链羟基被乙酰基取代形成酯 | 乙酰基取代提高反应活性和代谢中间体性质 |

| N-乙酰-L-丝氨酸 | α-氨基被乙酰化 | 乙酰化位置不同,影响生物活性 |

| O-乙酰-L-丝氨酸盐酸盐 | O-乙酰-L-丝氨酸的盐酸盐形式 | 增加水溶性和稳定性 |

O-Acetyl-L-serine hydrochloride作为O-乙酰-L-丝氨酸的盐酸盐,兼具乙酰化修饰和盐酸盐的物理化学优势,常用于生物合成研究中,特别是作为半胱氨酸生物合成的关键中间体。

Position in the Sulfur Assimilation Pathway

O-Acetyl-L-serine hydrochloride serves as the hydrochloride salt form of O-acetyl-L-serine, a critical intermediate metabolite positioned at the terminal stage of the sulfur assimilation pathway [2] [3]. The compound occupies a pivotal position between sulfur reduction and cysteine formation, marking the fixation of inorganic sulfide into an organic carbon skeleton [16] [17]. Within the broader sulfur assimilation framework, O-acetyl-L-serine represents the convergence point where the carbon-nitrogen backbone derived from serine metabolism meets the reduced sulfur produced through the sulfate reduction cascade [7] [10].

The sulfur assimilation pathway begins with sulfate uptake by high-affinity sulfate transporters, followed by activation through adenosine triphosphate sulfurylase to form adenosine phosphosulfate [5] [31]. Adenosine phosphosulfate undergoes sequential reduction via adenosine phosphosulfate reductase to sulfite, and subsequently through sulfite reductase to generate sulfide [7] [21]. This reduced sulfur species then combines with O-acetyl-L-serine in the final step of the assimilatory pathway, catalyzed by O-acetylserine thiol lyase [3] [16].

The positioning of O-acetyl-L-serine within this pathway is particularly significant because it represents the first committed step toward cysteine biosynthesis [4] [7]. Unlike earlier intermediates in sulfur assimilation that can be diverted to other metabolic processes, O-acetyl-L-serine is specifically dedicated to cysteine formation [10] [17]. This specialized role makes the compound an essential regulatory node where carbon and sulfur metabolism intersect [5] [22].

Carbon Backbone Contribution to Cysteine Formation

O-Acetyl-L-serine hydrochloride provides the complete carbon-nitrogen framework necessary for cysteine biosynthesis, serving as the structural foundation upon which the sulfur atom is incorporated [9] [10]. The compound is synthesized through the acetylation of L-serine by serine transacetylase, which transfers an acetyl group from acetyl-coenzyme A to the hydroxyl group of serine, forming the acetyl ester [3] [20]. This acetylation reaction creates a reactive intermediate that facilitates subsequent sulfur incorporation while maintaining the essential amino acid structure required for cysteine [2] [4].

The carbon backbone contribution extends beyond simple structural provision, as O-acetyl-L-serine actively participates in the enzymatic mechanism of cysteine formation [16] [17]. The acetyl group serves as an excellent leaving group during the nucleophilic substitution reaction catalyzed by O-acetylserine thiol lyase, allowing efficient displacement by sulfide [3] [30]. This mechanistic feature ensures high conversion efficiency from the carbon precursor to the final cysteine product [16] [18].

Research has demonstrated that the carbon skeleton derived from O-acetyl-L-serine maintains its integrity throughout the cysteine biosynthetic process [9] [11]. Isotopic labeling studies have confirmed that the carbon atoms from the original serine backbone are directly incorporated into the resulting cysteine molecule without rearrangement or loss [11] [24]. This direct incorporation pathway represents one of the most efficient mechanisms for amino acid biosynthesis in cellular metabolism [10] [13].

| Chemical Properties | O-Acetyl-L-serine | O-Acetyl-L-serine HCl |

|---|---|---|

| Chemical Formula | C₅H₉NO₄ | C₅H₉NO₄·HCl |

| Molecular Weight (g/mol) | 147.13 | 183.59 |

| CAS Number | 5147-00-2 | Not specified |

| Melting Point (°C) | 151.5-151.8 | Not specified |

| Solubility | Water: slightly soluble | Water: enhanced solubility |

| Storage Temperature | 2-8°C | 2-8°C |

Rate-Limiting Step Analysis in Cysteine Synthesis

Contrary to earlier assumptions that O-acetylserine thiol lyase represented a non-rate-limiting enzyme in cysteine biosynthesis, recent kinetic analyses have revealed a more complex regulatory picture involving multiple control points [16] [17] [31]. The rate-limiting characteristics of cysteine synthesis are distributed across several enzymatic steps, with serine transacetylase and O-acetylserine thiol lyase both contributing to flux control through distinct mechanisms [22] [31].

Detailed kinetic characterization of O-acetylserine thiol lyase isoforms has revealed significantly higher substrate affinities than previously reported [16] [17]. The apparent Michaelis constant for sulfide ranges from 3-6 micromolar across cytosolic, plastidic, and mitochondrial isoforms, representing values 10-100 times lower than earlier measurements [16] [18]. This enhanced affinity suggests that O-acetylserine thiol lyase can effectively compete for limited sulfide pools under physiological conditions [17] [22].

The formation of the cysteine synthase complex between serine transacetylase and O-acetylserine thiol lyase creates a sophisticated regulatory mechanism that modulates reaction rates based on metabolite availability [4] [22] [30]. Within this complex, serine transacetylase activity is enhanced while O-acetylserine thiol lyase is rendered catalytically inactive, creating a metabolite-sensing system [22] [30]. The equilibrium between complex formation and dissociation is governed by O-acetyl-L-serine and sulfide concentrations, with O-acetyl-L-serine promoting dissociation and sulfide stabilizing complex formation [4] [17].

| Kinetic Properties | OAS-TL A (Cytosol) | OAS-TL B (Plastids) | OAS-TL C (Mitochondria) |

|---|---|---|---|

| Specific Activity (μmol min⁻¹ mg⁻¹) | 550-900 | 550-900 | 550-900 |

| Km(sulfide) (μM) | 3-6 | 3-6 | 3-6 |

| Km(OAS) (μM) | 310-690 | 310-690 | 310-690 |

| Kd(OAS) (μM) | <1 | <1 | <1 |

| Subcellular Contribution (%) | 44 | 54 | <5 |

Control coefficient analysis indicates that adenosine phosphosulfate reductase maintains the highest control over sulfur flux at approximately 90%, while sulfate transport contributes around 50% when external sulfate availability is considered [31] [21]. Serine transacetylase exhibits a moderate control coefficient of 15-20%, with its regulatory influence primarily exerted through complex formation dynamics rather than direct catalytic limitation [22] [31]. O-acetylserine thiol lyase itself demonstrates a relatively low control coefficient of less than 5%, but its regulatory function through complex formation significantly amplifies its influence on overall pathway flux [17] [31].

Evolutionary Conservation of O-Acetyl-L-serine-Dependent Pathways

The evolutionary conservation of O-acetyl-L-serine-dependent cysteine biosynthesis represents one of the most ancient and widespread metabolic pathways across the tree of life [4] [13] [27]. Phylogenetic analyses indicate that the fundamental enzymatic machinery for O-acetyl-L-serine utilization emerged early in cellular evolution and has been maintained across diverse prokaryotic and eukaryotic lineages [12] [14] [28]. This conservation pattern suggests that the pathway provides fundamental selective advantages that have been preserved throughout evolutionary history [13] [15].

Comparative genomic studies reveal that genes encoding serine transacetylase and O-acetylserine thiol lyase are present in virtually all bacteria and plants, with multiple isoforms often found within individual genomes [4] [23] [24]. The presence of multiple subcellular isoforms in plants, including cytosolic, plastidic, and mitochondrial variants, indicates evolutionary pressure to maintain cysteine biosynthetic capacity across different cellular compartments [7] [23]. This compartmentalization reflects the ancient evolutionary origin of the pathway, predating the endosymbiotic events that gave rise to modern plant organelles [13] [14].

The evolutionary conservation extends beyond simple gene presence to include conservation of enzymatic mechanisms and regulatory features [12] [15]. The cysteine synthase complex formation between serine transacetylase and O-acetylserine thiol lyase is conserved from bacteria to plants, suggesting that this regulatory mechanism provides significant evolutionary advantages [4] [22]. However, the specific binding affinities and regulatory sensitivities of these complexes have diverged between bacterial and plant lineages, indicating evolutionary fine-tuning for different physiological contexts [4] [30].

Horizontal gene transfer events have also contributed to the evolutionary distribution of O-acetyl-L-serine-dependent pathways [14] [28]. Phylogenetic evidence suggests that certain bacterial lineages have acquired additional copies of pathway genes through horizontal transfer, potentially enhancing their sulfur assimilation capabilities under specific environmental conditions [14] [15]. These transfer events demonstrate the continued evolutionary value of O-acetyl-L-serine-based cysteine biosynthesis across different ecological niches [12] [28].

Comparative Analysis with Alternative Cysteine Biosynthetic Routes

The O-acetyl-L-serine-dependent pathway represents just one of several distinct routes for cysteine biosynthesis that have evolved across different organisms [13] [25] [27]. Comparative analysis reveals fundamental differences in substrate utilization, enzymatic mechanisms, and evolutionary distribution patterns among these alternative pathways [24] [26] [27]. The transsulfuration pathway, predominant in animals, utilizes homocysteine and serine as substrates through cystathionine β-synthase and cystathionine γ-lyase, bypassing the need for direct sulfide incorporation [25] [26].

The recently discovered O-succinylserine pathway, identified in fungi and many animal lineages excluding vertebrates, arthropods, and nematodes, employs O-succinylserine as the sulfur acceptor molecule [13] [27]. This pathway utilizes L-serine O-succinyltransferase and O-succinylserine sulfhydrylase, demonstrating remarkable mechanistic similarity to the O-acetyl-L-serine pathway while utilizing succinyl-coenzyme A instead of acetyl-coenzyme A [27] [24]. The discovery of this alternative route has revealed previously unrecognized metabolic capabilities in animal systems [13] [27].

Kinetic comparisons between pathways reveal distinct advantages and limitations for each route [16] [26] [27]. The O-acetyl-L-serine pathway demonstrates superior efficiency in organisms with robust sulfate reduction capabilities, as it directly utilizes the reduced sulfur products [10] [16]. In contrast, the transsulfuration pathway provides advantages in environments where pre-formed organic sulfur compounds are readily available, eliminating the energetic costs associated with sulfate reduction [25] [26].

| Pathway Comparison | Key Enzyme | Substrate | Organism Distribution | Evolutionary Origin |

|---|---|---|---|---|

| O-Acetylserine Pathway | O-Acetylserine thiol lyase | O-Acetylserine + Sulfide | Bacteria, Plants, Fungi | Ancient, widespread |

| Transsulfuration Pathway | Cystathionine β-synthase | Homocysteine + Serine | Animals, Some Bacteria | Later evolution |

| O-Succinylserine Pathway | O-Succinylserine sulfhydrylase | O-Succinylserine + Sulfide | Fungi, Most Animals (except vertebrates) | Ancient, lost in some lineages |

| O-Phosphoserine Pathway | O-Phosphoserine thiol lyase | O-Phosphoserine + Sulfide | Bacteria | Specialized bacterial |

The evolutionary distribution patterns of these pathways reflect different environmental pressures and metabolic constraints [13] [25] [27]. The O-acetyl-L-serine pathway dominates in autotrophic organisms that must synthesize cysteine from inorganic precursors, while the transsulfuration pathway is prevalent in heterotrophic organisms with access to organic sulfur sources [24] [26]. The O-succinylserine pathway appears to represent an intermediate evolutionary strategy, providing similar capabilities to the O-acetyl-L-serine route while utilizing different acyl-coenzyme A derivatives [27] [13].

Serine acetyltransferase catalyzes the first step of cysteine biosynthesis by converting L-serine and acetyl-coenzyme A to O-acetyl-L-serine and coenzyme A [1] [2]. The enzyme exhibits a hexameric structure organized as a dimer of trimers, with each monomer containing an amino-terminal alpha-helical domain and a carboxyl-terminal left-handed beta-helix characteristic of the acyltransferase superfamily [3] [4].

The catalytic mechanism involves a sequential kinetic pathway, contrary to earlier ping-pong models [2] [3]. Crystal structures from multiple organisms have revealed key mechanistic details. In soybean serine acetyltransferase, the active site contains critical residues that form a sophisticated catalytic apparatus [2] [5]. The enzyme accommodates both substrates in a ordered sequential manner, with serine binding first followed by acetyl-coenzyme A [2].

Catalytic Dyad Formation

The most significant mechanistic insight involves the identification of a catalytic dyad comprising histidine 169 and aspartate 154 [2] [5] [6]. Based on crystal structures of the enzyme-substrate complexes, these residues are positioned to interact as a dyad that enhances the basicity of the histidine imidazole ring [7]. This arrangement facilitates general base catalysis during the acetyl transfer reaction [6] [8].

The reaction proceeds through formation of a tetrahedral intermediate when the serine hydroxyl group performs nucleophilic attack on the acetyl-coenzyme A thioester carbonyl [6]. Histidine 154 functions as the primary general base, accepting a proton from the beta-hydroxyl group of serine during tetrahedral intermediate formation [6] [8]. The dyad partner, aspartate 139 (equivalent to aspartate 154 in some numbering systems), facilitates catalysis by increasing the basicity of histidine 154 through electrostatic interactions [6] [8].

| Kinetic Parameter | Wild-type SAT | H154N Mutant | H189N Mutant | D139N Mutant |

|---|---|---|---|---|

| Relative Activity | 100% | 0.08% | Decreased | Decreased |

| Km Serine Change | Baseline | 8-fold decrease | Increase | Increase |

| Catalytic Role | N/A | General base | Substrate binding | Dyad partner |

O-Acetylserine Thiol Lyase Reaction Kinetics

O-acetylserine thiol lyase catalyzes the second step of cysteine biosynthesis through a pyridoxal 5'-phosphate-dependent beta-replacement reaction [9] [10] [11]. The enzyme replaces the beta-acetoxy group of O-acetyl-L-serine with bisulfide to produce L-cysteine and acetate [11] [12].

Ping-Pong Kinetic Mechanism

The kinetic mechanism follows a ping-pong pathway with formation of a stable alpha-aminoacrylate intermediate [11] [12] [13]. This mechanism involves two distinct half-reactions. In the first half-reaction, O-acetyl-L-serine binds to the enzyme-pyridoxal 5'-phosphate complex, displacing the internal aldimine lysine to form an external aldimine [14] [13]. The acetate group is then eliminated through an anti-E2 mechanism, generating the alpha-aminoacrylate intermediate in Schiff base linkage with pyridoxal 5'-phosphate [11] [14].

The second half-reaction involves sulfide binding and nucleophilic attack on the alpha-aminoacrylate intermediate to form L-cysteine [11] [13]. The cysteine product is subsequently released, regenerating the internal aldimine form of the enzyme [14].

Kinetic Parameters Across Species

Extensive kinetic characterization has revealed significant variations in substrate affinities and catalytic efficiencies among different organisms and isoforms:

| Organism/Isoform | Km OAS (mM) | Km Sulfide (μM) | Specific Activity (μmol/min/mg) |

|---|---|---|---|

| A. thaliana OAS-TL A | 0.31 | 3.0 | 550 |

| A. thaliana OAS-TL B | 0.69 | 6.4 | 900 |

| A. thaliana OAS-TL C | 0.36 | 4.2 | 750 |

| Spinach chloroplast | 1.3 | 250 | Not determined |

| L. leucocephala | Not determined | 1850 | 200.6 |

The Arabidopsis thaliana isoforms demonstrate particularly low Km values for sulfide (3-6 μM), representing 10-100 fold improvements over previously reported values [9] [10]. These refined measurements, obtained using highly sensitive cysteine determination assays, indicate much higher substrate affinities than previously recognized [9].

Isoform-Specific Differences

Salmonella typhimurium possesses two distinct isoforms with markedly different kinetic properties [15]. The B-isoform exhibits a turnover number 12.5-fold higher than the A-isoform and approximately 10-fold lower Km for O-acetyl-L-serine [15]. These differences correlate with structural variations in the active site, particularly the presence of ionizable residues cysteine 280 and aspartate 281 in the B-isoform, replacing neutral residues serine 300 and proline 299 in the A-isoform [15].

Pyridoxal 5'-Phosphate Dependency in O-Acetylserine Thiol Lyase Catalysis

Pyridoxal 5'-phosphate serves as an essential cofactor for O-acetylserine thiol lyase, facilitating the beta-elimination and beta-replacement reactions through its unique electronic properties [16] [17] [11]. The cofactor binds covalently to a conserved lysine residue (lysine 41 in most systems) within the enzyme active site, forming an internal aldimine linkage [11] [12] [18].

Cofactor Binding and Environment

The pyridoxal 5'-phosphate cofactor resides deep within the protein structure, positioned in a cleft between the amino-terminal and carboxyl-terminal domains of each enzyme subunit [11] [12]. The phosphate group of pyridoxal 5'-phosphate forms extensive hydrogen bonding interactions with surrounding residues, following the conserved "phosphate-binding cup" motif common to pyridoxal 5'-phosphate-dependent enzymes [19] [20].

Nuclear magnetic resonance studies have revealed that the 31P chemical shift of pyridoxal 5'-phosphate is highly sensitive to the local environment and undergoes characteristic changes during catalysis [21]. The internal aldimine of the B-isoform exhibits a chemical shift of 6.2 ppm, representing the highest value reported for any pyridoxal 5'-phosphate-dependent enzyme and indicating exceptionally tight cofactor binding [21] [15]. In comparison, the A-isoform displays a chemical shift of 5.2 ppm [21] [15].

Catalytic Role in Beta-Elimination

The pyridoxal 5'-phosphate cofactor enables the beta-elimination reaction through its electron-withdrawing properties [16] [17]. Upon formation of the external aldimine between O-acetyl-L-serine and pyridoxal 5'-phosphate, the pyridine ring system stabilizes the developing negative charge during acetate elimination [17]. The reaction follows Dunathan's hypothesis, where the bond to be cleaved (the C-beta to acetate bond) must be oriented perpendicular to the pyridine ring to achieve optimal orbital overlap [19].

Quinonoid Intermediate Formation

The elimination of acetate generates a quinonoid intermediate, characterized by extended conjugation between the substrate-derived carbanionic center and the pyridoxal 5'-phosphate aromatic system [16] [17]. This intermediate represents the alpha-aminoacrylate species that serves as the substrate for the second half-reaction with sulfide [11] [14]. The quinonoid intermediate can be observed spectroscopically and provides direct evidence for the ping-pong mechanism [13].

Cofactor Regeneration

Following product formation, the internal aldimine linkage between pyridoxal 5'-phosphate and lysine 41 must be regenerated to complete the catalytic cycle [18]. Site-directed mutagenesis studies of lysine 41 have demonstrated its essential role not only in cofactor binding but also in facilitating transaldimination reactions [18]. The K42A mutant (using alternative numbering) shows no reaction with natural substrates, confirming the absolute requirement for this residue in catalysis [18].

| Parameter | OASS-A | OASS-B | Significance |

|---|---|---|---|

| 31P Chemical Shift | 5.2 ppm | 6.2 ppm | Tighter PLP binding in B-isoform |

| Turnover Number | Baseline | 12.5× higher | Enhanced catalytic efficiency |

| Km OAS | Baseline | ~10× lower | Improved substrate affinity |

Cysteine Synthase Complex Formation and Dissociation

The cysteine synthase complex represents a sophisticated regulatory system where serine acetyltransferase and O-acetylserine sulfhydrylase associate to form a macromolecular assembly that modulates sulfur metabolism [22] [23] [24]. This complex formation serves multiple functions including metabolic channeling, enzyme stabilization, and coordinated regulation of cysteine biosynthesis [2] [5].

Three-Stage Assembly Mechanism

Recent kinetic analyses have revealed that cysteine synthase complex assembly occurs through a sophisticated three-stage mechanism rather than a simple bimolecular association [22]. The process begins with weak tethering of the enzyme components, followed by two favorable isomerization steps that ultimately lead to cessation of cysteine biosynthesis activity [22].

The initial encounter complex forms rapidly with an association rate constant of 8.1 ± 0.2 × 10⁶ M⁻¹s⁻¹ [22]. This rapid association is followed by significantly slower isomerization processes that convert the initial complex into progressively more stable forms. The final dissociation rate constant of 0.0008 ± 0.0001 s⁻¹ indicates an extremely stable complex with a half-life for dissociation of approximately 14 minutes [22].

Molecular Basis of Complex Formation

Surface plasmon resonance studies have demonstrated that complex formation exhibits concentration-dependent kinetics, with simple one-site binding models adequate only at low protein concentrations [24]. At higher concentrations, the data require multi-site binding models, suggesting the involvement of multiple binding intermediates [24].

The binding interface involves the carboxyl-terminal peptide of serine acetyltransferase inserting into the active site of O-acetylserine sulfhydrylase [25]. Crystallographic analysis reveals that the carboxyl-terminal carboxyl group of the serine acetyltransferase peptide occupies the same anion binding pocket normally utilized by the alpha-carboxylate group of the O-acetyl-L-serine substrate [25]. This competitive binding mechanism explains both the partial inhibition of O-acetylserine sulfhydrylase activity in the complex and the ability of O-acetyl-L-serine to dissociate the complex [25].

Thermodynamic Stability and Regulation

The cysteine synthase complex exhibits extraordinarily high thermodynamic stability, with dissociation constants ranging from 2.6 nM to 150 pM across different experimental systems [22] [24]. This high stability ensures that under physiological conditions, the complex remains predominantly associated unless actively dissociated by regulatory molecules [22].

| Assembly Stage | Rate Constant | Biological Significance |

|---|---|---|

| Initial Encounter | 8.1 × 10⁶ M⁻¹s⁻¹ | Rapid protein recognition |

| First Isomerization | ~16 s⁻¹ | Conformational optimization |

| Final Isomerization | 0.0008 s⁻¹ | Long-term stability |

Regulatory Dissociation Mechanisms

The complex can be dissociated through multiple mechanisms that respond to cellular metabolic demands [22] [23]. O-acetyl-L-serine acts as a competitive dissociating agent, with complete complex dissociation occurring at concentrations above 50 μM [22]. This mechanism provides a direct coupling between substrate availability and enzyme complex formation [22].

Cysteine, the end product of the pathway, also influences complex stability through feedback inhibition of serine acetyltransferase activity [23]. Bisulfide, the second substrate for O-acetylserine sulfhydrylase, stabilizes the complex by decreasing the back rate of the isomerization step [23]. These regulatory mechanisms ensure that complex formation responds appropriately to the cellular sulfur status [23].

Structural Analysis of Enzyme-Substrate Interactions

Detailed structural analyses through X-ray crystallography have provided comprehensive insights into the molecular basis of substrate recognition and catalysis in both serine acetyltransferase and O-acetylserine sulfhydrylase [2] [3] [5] [11] [25]. These studies have revealed the precise positioning of catalytic residues and the conformational changes that occur during substrate binding and product formation.

Serine Acetyltransferase Substrate Binding

Crystal structures of soybean serine acetyltransferase in complex with serine and coenzyme A have revealed detailed substrate binding modes [2] [5]. The serine-bound structure shows the substrate positioned within a well-defined binding pocket formed by conserved residues including arginine 203, histidine 204, and the beta1c-beta2c loop [2] [5]. Glutamate 177 plays a crucial role in positioning these substrate-binding residues and maintaining the proper loop conformation [2] [5].

The coenzyme A binding site extends from the center of the active site to the protein surface, making predominantly hydrophobic contacts [26] [27]. Lysine 230 forms essential ionic interactions required for coenzyme A binding, similar to the role of glutamate 177 in serine positioning [2] [5]. Importantly, no conformational differences occur between the apoenzyme and substrate-bound forms, indicating a lock-and-key binding mechanism rather than induced fit [26] [27].

Active Site Architecture and Dynamics

The active site of serine acetyltransferase displays both extended and closed conformations of the carboxyl-terminal tail, depending on ligand binding states [3]. These conformational states appear to be functionally significant, as they may control substrate access and product release during the catalytic cycle [3].

Histidine 189 has been identified as particularly important for stabilizing the oxyanion reaction intermediate that forms during acetyl transfer [2] [5] [6]. This residue, along with the primary catalytic histidine 154, creates a network of interactions that optimally position the substrate for nucleophilic attack on the acetyl-coenzyme A thioester bond [6] [8].

O-Acetylserine Sulfhydrylase Conformational Changes

O-acetylserine sulfhydrylase undergoes significant conformational changes during its catalytic cycle, transitioning between open and closed states [11] [12]. These structural changes are largely confined to a subdomain of the amino-terminal domain, while the overall fold remains relatively stable [11] [12].

The enzyme exists as a homodimer with pyridoxal 5'-phosphate bound in a cleft between the amino- and carboxyl-terminal domains of each subunit [11] [12]. All active site residues are contributed by a single subunit, unlike some pyridoxal 5'-phosphate-dependent enzymes where the active site spans multiple subunits [11].

Substrate Specificity Determinants

Comparative structural analysis between the A and B isoforms of O-acetylserine sulfhydrylase has revealed the molecular basis for their different substrate specificities [15]. The B-isoform contains a more hydrophilic active site due to the presence of cysteine 280 and aspartate 281, which replace serine 300 and proline 299 in the A-isoform [15].

Aspartate 281 is positioned above the re face of the pyridoxal 5'-phosphate cofactor and forms hydrogen bonding interactions with tyrosine 286 [15]. Cysteine 280 is located approximately 3.4 Å from the pyridine nitrogen of the internal Schiff base, potentially influencing the electronic environment of the cofactor [15].

| Structural Feature | A-Isoform | B-Isoform | Functional Impact |

|---|---|---|---|

| Active Site Hydrophilicity | Lower | Higher | Substrate specificity |

| Position 280 | Serine | Cysteine | Cofactor environment |

| Position 281 | Proline | Aspartate | Hydrogen bonding network |

| Turnover Number | Baseline | 12.5× higher | Catalytic efficiency |

Site-Directed Mutagenesis Studies of Key Catalytic Residues

Site-directed mutagenesis has provided definitive evidence for the catalytic roles of specific residues in both serine acetyltransferase and O-acetylserine sulfhydrylase [18] [6] [8]. These studies have validated structural predictions and revealed the relative importance of different residues in substrate binding and catalysis.

Serine Acetyltransferase Catalytic Residue Functions

Systematic mutagenesis of histidine 154, histidine 189, and aspartate 139 in serine acetyltransferase has revealed their distinct catalytic functions [6] [8]. The H154N mutation produces the most severe effect, resulting in a 1240-fold decrease in catalytic activity, confirming its role as the primary general base [6] [8]. This mutation also causes an 8-fold decrease in the Km for serine, suggesting altered substrate binding geometry when the general base is removed [6] [8].

The H189N mutation leads to a significant but less severe decrease in activity and an increase in the Km for serine [6] [8]. These results indicate that histidine 189 functions primarily in substrate binding and orientation rather than direct participation in the chemical step [6] [8]. However, kinetic isotope effect studies suggest that histidine 189 may serve as a backup general base when histidine 154 is eliminated [6] [8].

The D139N mutation produces intermediate effects on both activity and substrate affinity [6] [8]. As predicted from structural studies, aspartate 139 facilitates catalysis by increasing the basicity of histidine 154 through electrostatic interactions [6] [8]. The double mutant H154N/H189N exhibits a catastrophic 23,700-fold decrease in activity, demonstrating the combined importance of both histidine residues [6] [8].

pH-Rate Profile Analysis

pH-rate profiles of the serine acetyltransferase mutants have provided insights into the ionization states required for catalysis [6] [8]. Wild-type enzyme and single mutants show pH-dependent decreases in activity at low pH with pKa values of approximately 7, consistent with the requirement for deprotonated histidine residues [6] [8]. The double mutant shows pH-independent activity, supporting the assignment of the observed pKa values to the catalytic histidines [6] [8].

O-Acetylserine Sulfhydrylase Critical Residues

Site-directed mutagenesis of lysine 41 in O-acetylserine sulfhydrylase has demonstrated its essential role in both cofactor binding and catalysis [18]. The K42A mutant (using alternative numbering) cannot form functional enzyme and exists only as external aldimines with amino acids such as methionine or leucine [18]. This mutant shows no reaction with natural substrates, confirming the absolute requirement for lysine 41 in transaldimination and general base catalysis [18].

Reconstitution experiments with apoenzyme forms of the K42A mutant show that lysine 41 is not required for initial pyridoxal 5'-phosphate binding [18]. However, the reconstituted enzyme forms external aldimines slowly and fails to generate the alpha-aminoacrylate intermediate upon addition of O-acetyl-L-serine [18]. These results indicate that lysine 41 is specifically required for abstraction of the alpha-proton during the beta-elimination reaction [18].

Functional Residue Networks

Mutagenesis studies have revealed that catalytic residues function as interconnected networks rather than independent entities [28] [6]. The cooperative effects observed in double mutants exceed simple additive effects, indicating energetic coupling between residues [28] [6]. This interconnectivity has important implications for understanding enzyme evolution and for protein engineering efforts aimed at modifying catalytic properties [28].

| Mutant | Activity Change | Km Change | Catalytic Role | Reference |

|---|---|---|---|---|

| H154N | 1240-fold decrease | 8-fold decrease | General base | [6] [8] |

| H189N | Significant decrease | Increase | Substrate binding | [6] [8] |

| D139N | Moderate decrease | Increase | Dyad partner | [6] [8] |

| K41A (OASS) | Complete loss | N/A | PLP binding/catalysis | [18] |